molecular formula C12H13NO3 B8726988 Methyl 1-(phenylcarbamoyl)cyclopropanecarboxylate CAS No. 1345847-73-5

Methyl 1-(phenylcarbamoyl)cyclopropanecarboxylate

Cat. No. B8726988
CAS RN: 1345847-73-5
M. Wt: 219.24 g/mol
InChI Key: KICPULRXSYFMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(phenylcarbamoyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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properties

CAS RN

1345847-73-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 1-(phenylcarbamoyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13NO3/c1-16-11(15)12(7-8-12)10(14)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

KICPULRXSYFMDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropane-1,1-dicarboxylic acid monomethyl ester (0.4 g, 2.78 mmol) was, dissolved in DMF (5.55 mL) and aniline (0.380 mL, 4.16 mmol) was added, followed by diisopropylethylamine (2.424 mL, 13.88 mmol) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (1.782 g, 5.55 mmol). The reaction mixture was stirred at room temperature for 18 hours and was then diluted with ethyl acetate (70 mL) and washed with 10% aqueous lithium chloride (3×40 mL), saturated aqueous ammonium chloride (40 mL), saturated aqueous sodium bicarbonate (40 mL) and brine (40 mL). The organic layer was dried over magnesium sulfate and evaporated to yield a dark brown oil. It was purified by silica gel chromatography (0 to 20% ethyl acetate/hexane) to yield methyl 1-(phenylcarbamoyl)cyclopropanecarboxylate (0.607 g, 100% yield) as a light peach solid. 1H NMR (400 MHz, DMSO-d6): δ 10.29 (s, 1H), 7.58 (d, 2H), 7.28 (t, 2H), 7.04 (t, 1H), 3.66 (s, 3H), 1.37 (m, 4H); MS (ESI) m/z: 220.1 (M+H+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
2.424 mL
Type
reactant
Reaction Step Three
Quantity
1.782 g
Type
reactant
Reaction Step Four
Name
Quantity
5.55 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

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